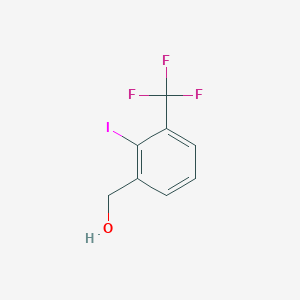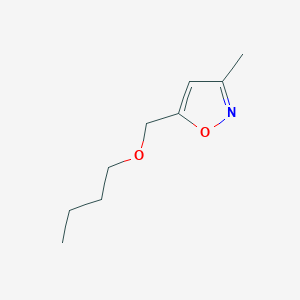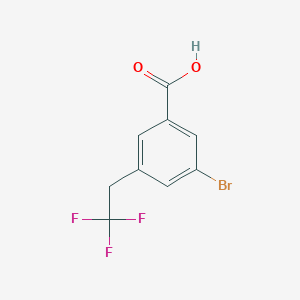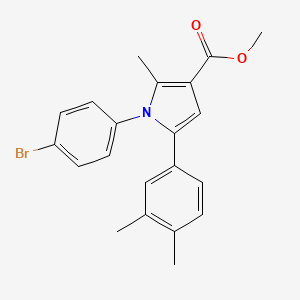
methyl 1-(4-bromophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(4-bromophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the pyrrole class of chemicals This compound is characterized by the presence of a bromophenyl group, a dimethylphenyl group, and a methyl ester group attached to a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-bromophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-bromobenzaldehyde with 3,4-dimethylphenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrrole ring. The final step involves esterification with methyl chloroformate to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(4-bromophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 1-(4-bromophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in binding studies with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of methyl 1-(4-bromophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and dimethylphenyl groups can influence the compound’s binding affinity and specificity. The pyrrole ring may also play a role in stabilizing interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 1-(4-chlorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate
- Methyl 1-(4-fluorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate
- Methyl 1-(4-methylphenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate
Uniqueness
Methyl 1-(4-bromophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution This makes it a valuable intermediate in organic synthesis
Propiedades
Número CAS |
881041-39-0 |
|---|---|
Fórmula molecular |
C21H20BrNO2 |
Peso molecular |
398.3 g/mol |
Nombre IUPAC |
methyl 1-(4-bromophenyl)-5-(3,4-dimethylphenyl)-2-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C21H20BrNO2/c1-13-5-6-16(11-14(13)2)20-12-19(21(24)25-4)15(3)23(20)18-9-7-17(22)8-10-18/h5-12H,1-4H3 |
Clave InChI |
SWWPJUJWQOOATC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)Br)C)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




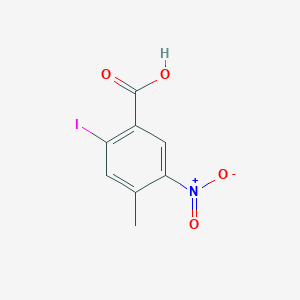
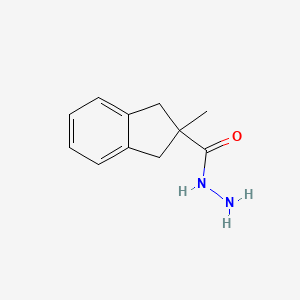
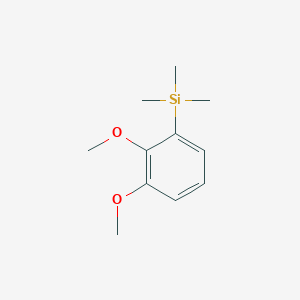
![N,N,3'-Trimethyl[1,1'-biphenyl]-4-amine](/img/structure/B15205649.png)
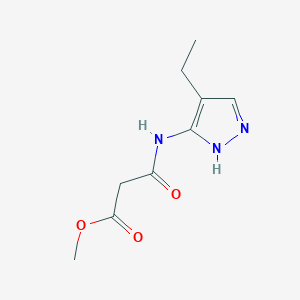
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-ylamine](/img/structure/B15205651.png)
![(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile](/img/structure/B15205656.png)
![5-Chloro-2-(2-((5-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)but-1-en-1-yl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B15205659.png)

